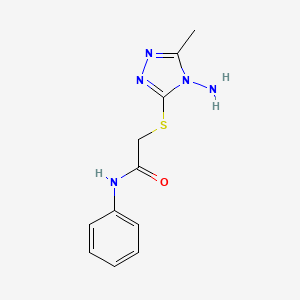

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

Chemical Identity and Structural Characterization of 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Systematic Nomenclature and IUPAC Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing multiple functional groups. The compound's name reflects its core structural components: a 4H-1,2,4-triazole ring system bearing amino and methyl substituents, connected through a thioether linkage to an N-phenylacetamide group. The systematic name precisely indicates the position of each substituent, with the amino group located at position 4 and the methyl group at position 5 of the triazole ring. The thioether bridge connects the triazole at position 3 to the acetamide carbon, creating the characteristic thioacetamide linkage that defines this compound class.

Alternative nomenclature systems may describe this compound using different conventions, particularly when emphasizing the thioacetamide functionality or the triazole core structure. The Chemical Abstracts Service registry system assigns this compound the identifier 325994-74-9, providing unambiguous identification within chemical databases. The nomenclature complexity arises from the need to specify the tautomeric form of the triazole ring, as 1,2,4-triazoles can exist in multiple tautomeric states depending on the position of the mobile hydrogen atom. The designation as a 4H-triazole indicates the specific tautomeric form where the hydrogen is located on the nitrogen at position 4, which is typically the more stable configuration for this substitution pattern.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is C₁₁H₁₃N₅OS, corresponding to a molecular weight of 263.32 grams per mole. This formula represents a compact yet structurally diverse molecule containing multiple heteroatoms that contribute to its potential for varied chemical interactions. The presence of five nitrogen atoms, including those in the triazole ring and the amino substituent, creates multiple sites for hydrogen bonding and electronic interactions that influence the compound's physical and chemical properties.

Structural isomerism analysis reveals several potential isomeric relationships within this molecular framework. The triazole ring system itself can exist in different tautomeric forms, primarily the 1H-1,2,4-triazole and 4H-1,2,4-triazole configurations, with the 4H form being predominant for compounds bearing amino substituents. The amino group at position 4 can exhibit tautomerism with the triazole nitrogen, potentially forming different resonance structures that affect the electronic distribution throughout the molecule. Additionally, the thioether linkage provides rotational flexibility, allowing for different conformational isomers depending on the spatial arrangement of the triazole and acetamide moieties.

Table 1: Molecular Composition Analysis

| Component | Atoms | Percentage by Mass |

|---|---|---|

| Carbon | 11 | 50.18% |

| Hydrogen | 13 | 4.97% |

| Nitrogen | 5 | 26.58% |

| Oxygen | 1 | 6.08% |

| Sulfur | 1 | 12.17% |

The structural formula representation through Simplified Molecular Input Line Entry System notation is "O=C(NC1=CC=CC=C1)CSC2=NN=C(C)N2N", which provides a linear description of the molecular connectivity. This notation clearly shows the sequential arrangement of atoms and bonds, facilitating computational analysis and database searching. The presence of aromatic systems in both the phenyl ring and the triazole heterocycle contributes to the overall planar character of the molecule, though the thioether linkage introduces flexibility that allows for various three-dimensional conformations.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of triazole-containing compounds, including thioacetamide derivatives, provides crucial insights into solid-state structure and intermolecular interactions. X-ray diffraction studies of related 1,2,4-triazole compounds have revealed characteristic structural features that likely apply to this compound. The triazole ring typically adopts a planar configuration with bond lengths and angles consistent with aromatic character, while maintaining specific geometric parameters that reflect the electronic distribution within the heterocycle.

Structural determinations of analogous triazole compounds have shown that the dihedral angles between the triazole ring and attached phenyl groups range from 60 to 75 degrees, indicating significant non-coplanarity that affects crystal packing and intermolecular interactions. The thioether linkage in thioacetamide-triazole compounds typically exhibits C-S bond lengths of approximately 1.82 Angstroms, with S-C-N bond angles near 110 degrees, reflecting the tetrahedral geometry around the sulfur atom. These geometric parameters influence the overall molecular shape and determine the accessibility of functional groups for intermolecular interactions.

Table 2: Characteristic Bond Parameters in Triazole Compounds

| Bond Type | Typical Length (Å) | Typical Angle (°) |

|---|---|---|

| C-N (triazole) | 1.31-1.35 | 108-112 |

| N-N (triazole) | 1.35-1.38 | 102-106 |

| C-S (thioether) | 1.80-1.84 | - |

| C-N (amide) | 1.32-1.34 | 120-124 |

Crystal packing analysis of related compounds reveals the importance of hydrogen bonding networks involving the amino group and the acetamide functionality. The amino substituent on the triazole ring can participate in both intramolecular and intermolecular hydrogen bonding, influencing crystal stability and melting point characteristics. The phenyl ring of the acetamide moiety often engages in π-π stacking interactions with adjacent molecules, contributing to the overall crystal lattice energy and affecting physical properties such as solubility and thermal stability.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for this compound, with specific chemical shift patterns that confirm the molecular connectivity and stereochemistry. ¹H Nuclear Magnetic Resonance analysis reveals characteristic signals for each proton environment within the molecule, with the triazole N-H proton typically appearing as a broad singlet between 13.7 and 14.9 parts per million in dimethyl sulfoxide solution. The amino group protons on the triazole ring exhibit distinctive chemical shifts around 5.5 to 6.5 parts per million, appearing as a broad signal due to rapid exchange with the solvent.

The methyl group attached to the triazole ring produces a sharp singlet typically observed between 2.3 and 2.7 parts per million, providing a useful integration standard for quantitative analysis. The acetamide CH₂ protons appear as a singlet around 3.8 to 4.2 parts per million, reflecting their position adjacent to both the sulfur atom and the carbonyl group. The phenyl ring protons exhibit the characteristic multipicity pattern of a monosubstituted benzene ring, with signals between 7.1 and 7.5 parts per million, while the amide N-H proton appears as a broad signal around 10.0 to 10.5 parts per million.

Table 3: Characteristic ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Triazole N-H | 13.7-14.9 | Broad singlet |

| Amino group | 5.5-6.5 | Broad singlet |

| Methyl group | 2.3-2.7 | Singlet |

| CH₂ (acetamide) | 3.8-4.2 | Singlet |

| Phenyl protons | 7.1-7.5 | Multiplet |

| Amide N-H | 10.0-10.5 | Broad singlet |

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the triazole carbon atoms exhibiting characteristic chemical shifts that reflect their electronic environment. The carbon bearing the methyl group typically appears around 164-168 parts per million, while the carbon connected to the sulfur atom resonates near 150-155 parts per million. The carbonyl carbon of the acetamide group produces a signal around 170-175 parts per million, consistent with amide carbonyl chemical shifts. The methyl carbon appears around 12-15 parts per million, and the acetamide CH₂ carbon resonates near 35-40 parts per million.

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy provides comprehensive functional group identification for this compound, with characteristic absorption bands that confirm the presence of all major structural components. The N-H stretching vibrations of the amino group typically appear as two distinct bands between 3350 and 3450 cm⁻¹, reflecting symmetric and asymmetric stretching modes. The triazole N-H stretch produces a broad absorption band around 3200-3300 cm⁻¹, often overlapping with amino group absorptions but distinguishable through careful spectral analysis.

The amide C=O stretching vibration appears as a strong, sharp band between 1640 and 1680 cm⁻¹, with the exact position depending on hydrogen bonding and conformational effects. The C=N stretching vibrations of the triazole ring system produce characteristic absorptions between 1620 and 1625 cm⁻¹, providing confirmation of the heterocyclic structure. The C-S stretching vibration appears in the lower frequency region around 700-800 cm⁻¹, though this band may be weak and require careful identification among other skeletal vibrations.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amino) | 3350-3450 | Medium |

| N-H (triazole) | 3200-3300 | Broad, medium |

| C=O (amide) | 1640-1680 | Strong |

| C=N (triazole) | 1620-1625 | Medium |

| C-H (aromatic) | 3000-3100 | Weak |

| C-H (aliphatic) | 2800-3000 | Medium |

| C-S | 700-800 | Weak |

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl and acetamide groups produce absorptions between 2800-3000 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous skeletal vibrations and bending modes that provide a unique spectral signature for this compound, useful for identification purposes and purity assessment. The relative intensities and exact positions of these bands can vary depending on sample preparation, crystalline form, and intermolecular interactions, requiring standardized measurement conditions for reliable characterization.

High-Resolution Mass Spectrometry (HR-MS) Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition verification for this compound. The molecular ion peak appears at m/z 263.32 in positive ion mode, corresponding exactly to the calculated molecular weight for the molecular formula C₁₁H₁₃N₅OS. High-resolution measurements typically achieve mass accuracy within 2-5 parts per million, providing unambiguous confirmation of the elemental composition and ruling out alternative molecular formulas with similar nominal masses.

Fragmentation patterns in mass spectrometry provide additional structural information through characteristic ion formations that reflect the molecular connectivity and stability of different structural fragments. The thioacetamide linkage often undergoes facile cleavage during ionization, producing fragment ions corresponding to the triazole portion (m/z approximately 128) and the phenylacetamide portion (m/z approximately 135). The amino-substituted triazole fragment may further lose the amino group, producing ions at m/z around 113, while the phenylacetamide fragment can lose the carbonyl group to produce a benzyl cation at m/z 91.

Table 5: Characteristic Mass Spectral Fragments

| Fragment | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 264 | Molecular ion |

| [Triazole+H]⁺ | 128 | Triazole portion |

| [PhCH₂CONH]⁺ | 135 | Acetamide portion |

| [Triazole-NH₂]⁺ | 113 | Triazole minus amino |

| [C₇H₇]⁺ | 91 | Benzyl cation |

Tandem mass spectrometry experiments can provide detailed fragmentation pathways that confirm the proposed structure and distinguish this compound from closely related isomers or analogs. The collision-induced dissociation patterns help establish the preferred fragmentation sites and relative bond strengths within the molecule, contributing to a comprehensive understanding of the molecular structure and stability. These mass spectrometric data, combined with accurate mass measurements, provide conclusive evidence for the molecular identity and purity of this compound in analytical and preparative applications.

Properties

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-8-14-15-11(16(8)12)18-7-10(17)13-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXHHSQUNJDDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors.

Thioether Formation: The thiol group of the triazole derivative is then reacted with an appropriate halide, such as phenylacetyl chloride, in the presence of a base like triethylamine to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibits promising anticancer properties.

- Mechanism of Action : The compound has been observed to induce apoptosis in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further development as an anticancer agent .

- Case Studies : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 12 µM against HCT116 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

| HeLa | 18 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties.

- In Vitro Studies : It was found to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound | 300 | 250 |

This suggests that the compound can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Potential Therapeutic Applications

Given its biological activities, this compound may have several applications:

Cancer Therapy

The ability to induce apoptosis in cancer cells positions this compound as a potential lead for developing new anticancer therapies. Its mechanism of action could be explored further to enhance efficacy and reduce side effects compared to traditional chemotherapeutics.

Treatment of Inflammatory Diseases

Its anti-inflammatory properties suggest potential use in treating diseases such as rheumatoid arthritis or inflammatory bowel disease where cytokine modulation is beneficial.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of triazole-thioacetamide derivatives is highly dependent on substituents at the triazole ring (position 4 and 5) and the acetamide’s aryl group. Below is a detailed comparison:

Key Observations :

Anti-Inflammatory Activity: The target compound’s 4-amino and 5-methyl groups on the triazole, combined with a simple phenyl acetamide, favor COX-2 inhibition. The lead derivative AS111, which replaces the methyl with a 2-pyridyl group and incorporates a 3-methylphenyl acetamide, shows enhanced hydrophobic interactions (12 predicted interactions) and 1.28× higher activity than diclofenac .

Insect Receptor Modulation :

- Ethyl and pyridinyl substituents (e.g., VUAA1, OLC15) enable selective agonism/antagonism of insect olfactory receptors. Bulkier groups like 4-butylphenyl in OLC15 enhance antagonist potency .

Pharmacokinetic Properties :

- Methyl and pyridinyl groups improve aqueous solubility compared to halogenated or benzofuran-containing analogs.

- Chlorobenzyl-thiazole derivatives (e.g., 780818-69-1) exhibit higher logP values, suggesting enhanced blood-brain barrier penetration for CNS targets .

Biological Activity

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with appropriate acetamide derivatives. The compound's structure can be confirmed through various analytical techniques such as NMR and IR spectroscopy.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5OS |

| Molecular Weight | 367.47 g/mol |

| Melting Point | 230–231 °C |

| Purity | ≥95% |

Biological Activity

The biological activities of this compound have been explored in various studies. The compound exhibits a broad spectrum of pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole show significant antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated high potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.125 | |

| Escherichia coli | ≤0.250 | |

| Candida albicans | ≤0.312 |

Anticancer Activity

The triazole moiety is known for its role in anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Compounds containing the triazole ring have also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. For instance:

- Substituents on the Phenyl Ring : Electron-donating groups enhance antimicrobial activity.

- Alkyl Chain Length : The length and branching of alkyl chains can significantly affect the potency against specific pathogens.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Study on Antibacterial Properties : A study reported that a series of triazole derivatives exhibited MIC values lower than traditional antibiotics against MRSA strains .

- Antitumor Activity Assessment : Another investigation demonstrated that triazole-based compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.